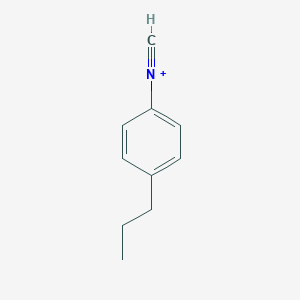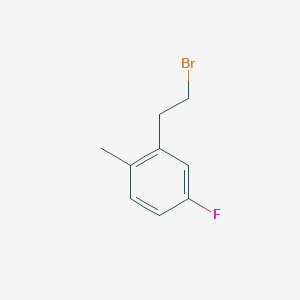
2-(2-Bromoethyl)-4-fluoro-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethyl)-4-fluoro-1-methylbenzene is an organic compound with the molecular formula C9H10BrF It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group, a fluoro group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-4-fluoro-1-methylbenzene typically involves the bromination of 4-fluoro-1-methylbenzene followed by the introduction of the bromoethyl group. One common method is the reaction of 4-fluoro-1-methylbenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction introduces the bromo group at the benzylic position. The resulting intermediate is then reacted with ethylene to introduce the bromoethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-4-fluoro-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromo group can yield the corresponding ethyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-(2-aminoethyl)-4-fluoro-1-methylbenzene.
Oxidation: Formation of 2-(2-bromoethyl)-4-fluoro-1-methylbenzaldehyde.
Reduction: Formation of 2-ethyl-4-fluoro-1-methylbenzene.
Scientific Research Applications
2-(2-Bromoethyl)-4-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-4-fluoro-1-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The fluoro group can enhance the compound’s binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethyl)benzene: Lacks the fluoro and methyl groups, making it less selective in its interactions.
4-Fluoro-1-methylbenzene: Lacks the bromoethyl group, reducing its reactivity in substitution reactions.
2-(2-Bromoethyl)-4-methylbenzene: Lacks the fluoro group, affecting its binding affinity and selectivity .
Uniqueness
2-(2-Bromoethyl)-4-fluoro-1-methylbenzene is unique due to the presence of both the fluoro and bromoethyl groups, which confer distinct reactivity and binding properties. The combination of these substituents allows for targeted interactions with specific molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H10BrF |
|---|---|
Molecular Weight |
217.08 g/mol |
IUPAC Name |
2-(2-bromoethyl)-4-fluoro-1-methylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-7-2-3-9(11)6-8(7)4-5-10/h2-3,6H,4-5H2,1H3 |
InChI Key |
RESPYHRAGKBCPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


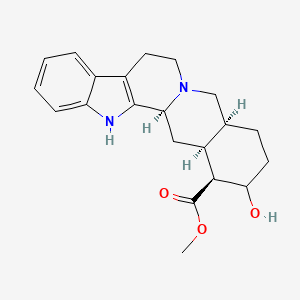
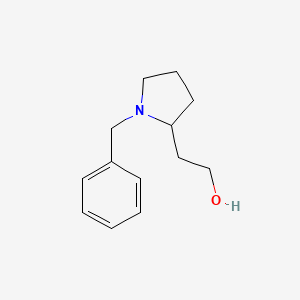
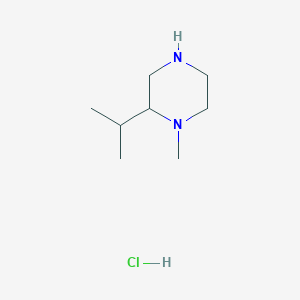
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12434404.png)
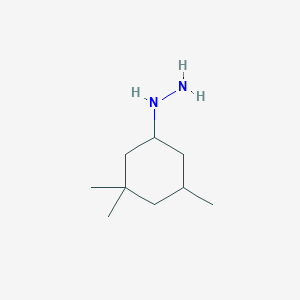

![4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B12434425.png)
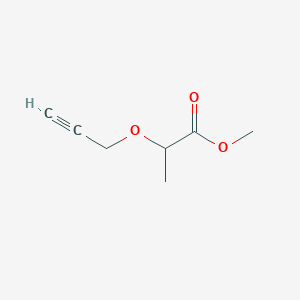
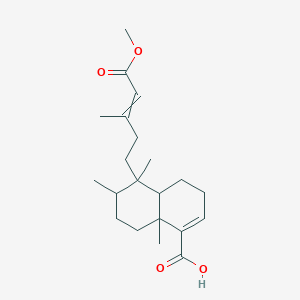
![6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole](/img/structure/B12434436.png)
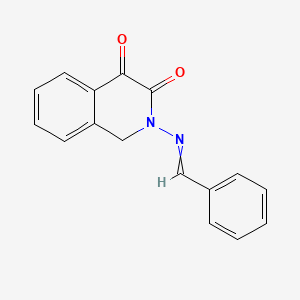
![6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole](/img/structure/B12434449.png)

